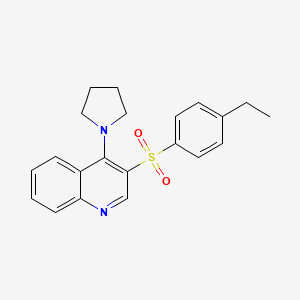

![molecular formula C13H19NO2S B2533163 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester CAS No. 92932-02-0](/img/structure/B2533163.png)

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester" is a chemical that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities, and this particular compound is related to several others that have been synthesized and studied for their potential pharmacological properties. For instance, a series of novel thiophene derivatives, including those related to the compound , have been synthesized and evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves initial reactions with different organic reagents. For example, the synthesis of a series of thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile has been reported . Another related synthesis involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods highlight the versatility in synthesizing thiophene derivatives, which may be applicable to the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized by spectroscopic methods such as FTIR, 1H NMR, and 13C NMR . X-ray crystallographic analysis has been used to determine the crystal and molecular structure of related compounds, revealing features such as intramolecular hydrogen bonding that contribute to the stability of the molecule . For instance, compound 2a, a related thiophene derivative, crystallizes in the monoclinic space group P21/c and is stabilized by two O—H∙∙∙N and O—H∙∙∙O intramolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including the formation of Schiff bases through coupling with aldehydes . The reactivity of these compounds can be influenced by the presence of different substituents on the thiophene ring, which can affect the electron density and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as "this compound," can be inferred from related compounds. These properties are often determined by the molecular structure, which dictates features like solubility, melting point, and stability. The presence of intramolecular hydrogen bonds, as observed in related compounds, can enhance the stability of the molecule . Additionally, the crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, is stabilized by intra- and intermolecular N-H∙∙∙O hydrogen bonds, which could suggest similar stabilizing interactions in the compound of interest .

Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This research contributes to the understanding of the molecular structure and bonding characteristics of similar thiophene derivatives (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2004).

Synthesis of Novel Amino Acids

Research has been conducted on the synthesis of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety, which includes methods like Michael addition and palladium-catalyzed cross-couplings. This research is significant for developing new biochemical compounds with potential applications in various fields (Ana S. Abreu, Natália O. Silva, P. Ferreira, & M. Queiroz, 2003).

Development of Heterocyclic Compounds

Studies have explored the synthesis and transformations of tetrahydro-benzo[b]thiophene derivatives, leading to the development of various heterocyclic compounds. Such research is pivotal in the field of organic chemistry, particularly in the synthesis of complex molecules with potential pharmacological applications (A. El-Ahl, M. Ismail, & F. A. Amer, 2003).

Activation of Carboxylic Acids

Research into the activation of carboxylic acids using tert-butyl carbonates (BOC-OX) has been conducted. This study contributes to the field of organic synthesis, particularly in the efficient formation of active esters and intermediates in reactions with primary and secondary amines (Y. Basel & A. Hassner, 2002).

Novel Intramolecular Cyclization Approaches

There has been research on novel intramolecular cyclization approaches to synthesize difluoromethylated quinazolic acid derivatives. Such research is important for the development of new synthetic methods and potentially bioactive compounds (J. Hao, H. Ohkura, H. Amii, & K. Uneyama, 2000).

Anticancer Research

A study focused on the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This research holds significant implications in the field of oncology and the development of new therapeutic agents (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, & A. Boraei, 2020).

Mécanisme D'action

Target of Action

Similar compounds have been shown to activate nrf2 , a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester activates NRF2 via a non-electrophilic mechanism . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative stress .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins play a crucial role in the cellular response to oxidative stress, helping to maintain cellular redox homeostasis

Pharmacokinetics

It has been noted that similar compounds are moderately stable in liver microsomes , suggesting that they may have reasonable metabolic stability.

Result of Action

The activation of NRF2 and the subsequent upregulation of antioxidant proteins can protect cells from oxidative stress . This may result in reduced inflammation and cellular damage .

Propriétés

IUPAC Name |

tert-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)10-8-6-4-5-7-9(8)17-11(10)14/h4-7,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJBSHGWJTXGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC2=C1CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

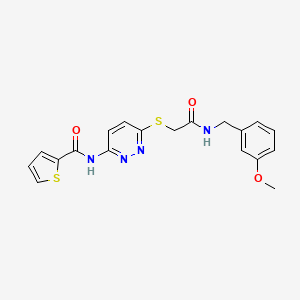

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)

![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)

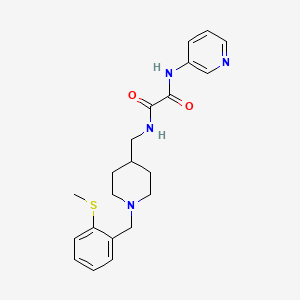

![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)